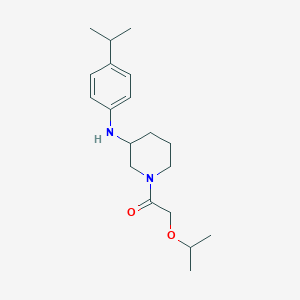![molecular formula C16H19NO4 B5319385 4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5319385.png)
4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MDMA, which is a popular recreational drug with psychoactive effects. However,
作用機序
The mechanism of action of 4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine involves the release of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin in the brain, this compound can produce a range of psychoactive effects, including euphoria, empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and multifaceted. This compound can cause a range of effects, including increased heart rate, blood pressure, and body temperature. Additionally, this compound can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine has several advantages and limitations for lab experiments. One of the main advantages is its potent serotonin-releasing properties, which make it a useful tool for studying the effects of serotonin in the brain. However, this compound also has several limitations, including its potential for abuse and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on 4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine. One potential area of research is the development of new therapeutic agents based on this compound for the treatment of various psychiatric and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to explore the potential risks and benefits of this compound and its derivatives for human use.
合成法
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine involves several steps, including the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-(2,6-dimethylmorpholin-4-yl)but-3-en-2-one in the presence of a base to produce the final product.
科学的研究の応用
4-[3-(1,3-benzodioxol-5-yl)acryloyl]-2,6-dimethylmorpholine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits potent serotonin-releasing properties and can be used in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-11-8-17(9-12(2)21-11)16(18)6-4-13-3-5-14-15(7-13)20-10-19-14/h3-7,11-12H,8-10H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQIRPPMTWPZLI-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319341.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B5319347.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319351.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)

![2-(3,4-dichlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5319377.png)
![N,N-diisobutyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319389.png)
![N-benzyl-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5319398.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)
![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![8-methyl-3-[3-oxo-3-(2-thienyl)-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B5319424.png)